![molecular formula C13H16O2 B2870761 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 1865-83-4](/img/structure/B2870761.png)
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Overview
Description
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, also known as 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalene-2(1H)-one, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 66-68°C and a boiling point of 223-224°C. It is soluble in polar solvents such as methanol and ethanol and is insoluble in water. 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively due to its unique properties and potential applications in various fields.
Scientific Research Applications
Unusual Reactions and Derivative Synthesis
Reaction Pathways and Derivative Formation : Studies have investigated unusual reactions involving similar compounds to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. For instance, reactions of 4-methoxy-1-nitronaphthalene and 4-amino-1-nitronaphthalene with dimethyl phosphite under basic conditions yielded various naphthalene derivatives. Such reactions help understand reaction pathways and facilitate the synthesis of novel compounds (Danikiewicz & Mąkosza, 1987).
Synthesis of Novel Compounds : Research includes the synthesis of novel compounds such as 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its derivatives. Such synthetic processes often involve complex reactions and can lead to compounds with potential applications in various fields including material science and pharmaceuticals (Collins, Fallon, & Skene, 1994).
Exploration in Biochemistry and Pharmacology
Natural Product Research and Bioactivity : Research has been conducted on polyketides with different post-modifications from desert endophytic fungi. Compounds like 4,6,8-trihydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one were isolated and evaluated for bioactivities against plant pathogens and human cancer cell lines, although no significant biological effects were observed. This indicates ongoing efforts to explore the bioactive potential of compounds structurally related to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (Li et al., 2018).
Inhibitors in Enzymatic Processes : The synthesis and evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme involved in steroid biosynthesis, have been studied. This suggests potential applications in studying and modulating enzymatic pathways relevant to human health (Zhuang & Hartmann, 1998).
Synthetic Methods and Chemical Transformations
Acid-catalyzed Reactions : Research has explored the acid-catalyzed reactions of similar compounds, leading to the synthesis of various naphthalene derivatives. These studies are crucial in developing synthetic methodologies and understanding reaction mechanisms in organic chemistry (Johnson & Mander, 1978).
Functionalization of Methyl Groups : Studies have also been conducted on the functionalization of methyl groups in related compounds. Such research is significant for modifying the chemical properties of a compound, potentially leading to new applications in material science or pharmaceuticals (Jefford et al., 1984).
properties
IUPAC Name |
7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)11-8-10(15-3)6-4-9(11)5-7-12(13)14/h4,6,8H,5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWKUDWLZEPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=C1C=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one |
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